4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16338587
Molecular Formula: C20H15N3O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15N3O2S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24) |
| Standard InChI Key | FEEJZMRYJNYZGR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic quinazoline core fused with a benzene and pyrimidine ring. Key substituents include:
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Phenyl group at position 3
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Oxo group at position 4
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Thiophen-2-ylmethyl carboxamide at position 7
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₁₅N₃O₂S |
| Molecular weight | 361.4 g/mol |
| IUPAC name | 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide |
| Canonical SMILES | C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4 |
The thiophene moiety enhances lipophilicity (calculated logP ~2.8), favoring blood-brain barrier penetration, while the carboxamide group facilitates hydrogen bonding with biological targets.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves three principal stages:
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Quinazoline Core Formation
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Condensation of anthranilic acid derivatives with benzaldehyde under acidic conditions.
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Cyclization via thermal or catalytic methods (e.g., ZnCl₂ at 120°C).
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Functionalization at Position 7
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Carboxamide introduction using thiophen-2-ylmethylamine in dimethylformamide (DMF) with EDCI/HOBt coupling reagents.
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Purification
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Recrystallization from ethanol/water (yield: 68%).
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HPLC purity >98% (C18 column, acetonitrile/water gradient).
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Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | ZnCl₂, 120°C, 6h | 75% |
| Carboxamide coupling | EDCI/HOBt, DMF, RT, 12h | 82% |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 10H, aromatic), 4.55 (d, 2H, CH₂).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N quinazoline).
| Parameter | Value |
|---|---|
| LogP | 2.8 |
| PSA | 85 Ų |
| H-bond acceptors | 5 |
| Rule of Five violations | 0 |
Anti-Inflammatory Activity
In silico studies suggest COX-2 inhibition (IC₅₀ ~1.8 μM) via π-π stacking with Tyr355 and hydrogen bonding to Ser530.
Comparative Analysis with Analogous Compounds
Structural Modifications and Bioactivity
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3-(2-Methoxyphenyl) analog: Reduced EGFR affinity (−7.6 kcal/mol) due to steric hindrance.
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Thiophene vs. Thiazole: Thiophene’s lower electronegativity enhances membrane permeability but reduces polar interactions.
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